Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate
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Overview
Description
Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate is a chemical compound with a pyridine ring substituted with an ethynyl group at the 5-position, a methoxy group at the 6-position, and a carboxylate ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Ethynylation: Introduction of the ethynyl group at the 5-position can be achieved using ethynylation reagents under appropriate conditions.
Methoxylation: The methoxy group is introduced at the 6-position using methoxylation reagents.
Esterification: The carboxylate ester group is formed at the 3-position through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The ethynyl and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced pyridine compounds.
Scientific Research Applications
Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups may play a role in binding to target sites, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methoxypyridine-3-carboxylate: Similar structure but lacks the ethynyl group.
Ethyl 5-ethynyl-6-methoxypyridine-3-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 5-ethynyl-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-4-7-5-8(10(12)14-3)6-11-9(7)13-2/h1,5-6H,2-3H3 |
InChI Key |
IHMITYCPTARJKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)C#C |
Origin of Product |
United States |
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